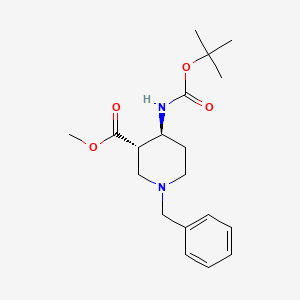![molecular formula C6H5ClN4 B1429575 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 1192711-88-8](/img/structure/B1429575.png)
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Overview
Description
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Similar compounds have been reported to target kinases involved in disease pathways
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds can be tailored to inhibit specific kinases involved in disease pathways . This inhibition is likely achieved through the compound’s interaction with its targets, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway , which is involved in cell division, death, and tumor formation processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The optimization of lipophilic substitution within a series of similar compounds provided atp-competitive, nano-molar inhibitors . This suggests that the compound’s pharmacokinetic properties may be influenced by its chemical structure.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to promote both cell proliferation and survival
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to exhibit stability under normal temperature and humidity conditions . They may decompose in the presence of strong acids or alkalis .
Biochemical Analysis
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with kinases, which are enzymes that catalyze the transfer of phosphate groups. This compound has been shown to inhibit certain kinases, thereby affecting phosphorylation processes within the cell . Additionally, this compound interacts with nucleic acids, influencing DNA and RNA synthesis and repair mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase activity . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism . For instance, it can lead to the downregulation of genes involved in cell proliferation and survival, thereby inducing apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the transfer of phosphate groups, thereby disrupting phosphorylation-dependent signaling pathways . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression by affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via nucleoside transporters, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with nucleic acids and nuclear proteins . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine. One common method involves the use of ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane as starting materials. The process includes an α-alkylation reaction followed by ring-closing reactions and chlorination . Another method employs dimethyl malonate as the starting material, which undergoes a seven-step synthesis to yield the target compound with an overall yield of 31% .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. One such method includes the use of diethyl malonate as a starting material, which is converted through a series of reactions involving intermediates like aldehydes and vinyl ethers . These methods are designed to be operationally simple and practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amine-substituted pyrrolopyrimidine .
Scientific Research Applications
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Pharmaceutical Research: The compound is used in the synthesis of bioactive molecules that can influence pharmacokinetics and pharmacodynamics.
Materials Science: Its electronic properties make it suitable for use in organic electronics and as ligands for catalysis.
Comparison with Similar Compounds
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine can be compared with other similar compounds:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: This compound shares a similar core structure but lacks the amine group, which can affect its reactivity and applications.
6-Chloro-7-deazapurine: Another related compound used in medicinal chemistry, differing in the position of the chlorine atom and the absence of the pyrrole ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGLNWQATTZNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733283 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192711-88-8 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)
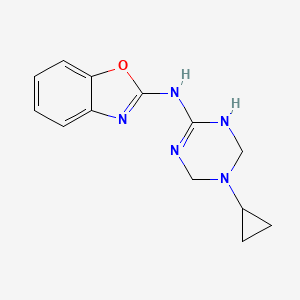
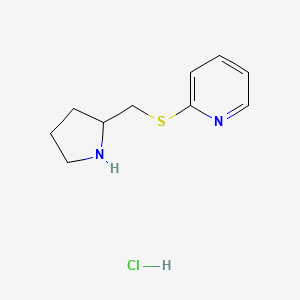


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)

![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)
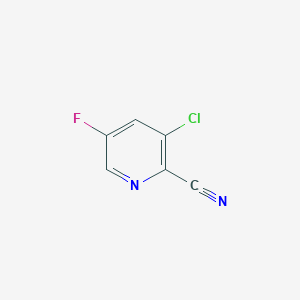
![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
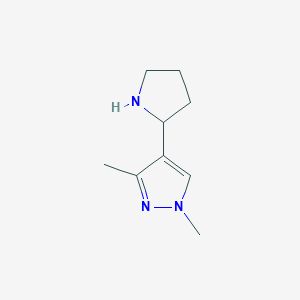
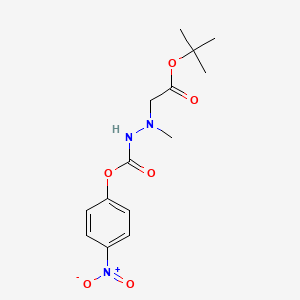
![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)
